7,8,9,10-Tetrahydrophenanthridine-6-thiol

Description

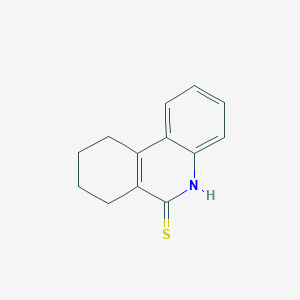

Structure

3D Structure

Properties

IUPAC Name |

7,8,9,10-tetrahydro-5H-phenanthridine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDRVLQPSRRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of 7,8,9,10 Tetrahydrophenanthridine 6 Thiol Reactivity

Reactivity Profiles of the Thiol Group in the Chemical Compound

The sulfur-hydrogen bond in the thiol group of 7,8,9,10-Tetrahydrophenanthridine-6-thiol is the primary center of its reactivity. Thiols are sulfur analogs of alcohols and exhibit distinct chemical properties due to sulfur's larger atomic size, lower electronegativity, and ability to accommodate an expanded octet. chemistrysteps.com The thiol group is notably more acidic than a corresponding alcohol group, meaning it is more readily deprotonated to form a thiolate anion (RS⁻). chemistrysteps.commasterorganicchemistry.com This thiolate is a potent nucleophile and a key intermediate in many of the thiol's reactions. masterorganicchemistry.comnih.gov

The thiol group is highly susceptible to oxidation, participating in both one- and two-electron processes that lead to a variety of sulfur-containing functional groups. nih.gov The oxidation state of sulfur in the thiol is -2, and it can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately, sulfonic acids. chemistrysteps.comnih.gov

With mild oxidizing agents or in the presence of other thiols, this compound can undergo a two-electron oxidation to form the corresponding disulfide, bis(7,8,9,10-tetrahydrophenanthridin-6-yl) disulfide. nih.gov This reaction is a cornerstone of thiol chemistry and can be initiated by various reagents, including molecular oxygen under certain conditions, or through redox-mediated processes. urfu.ruresearchgate.net

Further oxidation, often involving reactive oxygen species like hydrogen peroxide (H₂O₂), initially yields a highly reactive sulfenic acid (RSOH) intermediate. nih.govnih.gov While often transient, these sulfenic acids are key electrophilic intermediates that can react with another thiol molecule to form a disulfide. nih.govnih.gov Depending on the reaction conditions and the strength of the oxidizing agent, the sulfenic acid can be further oxidized to a more stable sulfinic acid (RSO₂H) and subsequently to a sulfonic acid (RSO₃H), which is generally considered an irreversible oxidation state. chemistrysteps.comnih.govnih.gov

Table 1: Potential Oxidation Products of this compound

| Product Name | Chemical Formula | Oxidizing Agent Example | Oxidation State of Sulfur |

| bis(7,8,9,10-tetrahydrophenanthridin-6-yl) disulfide | (C₁₃H₁₂NS)₂ | I₂, O₂, mild oxidants | -1 |

| 7,8,9,10-Tetrahydrophenanthridine-6-sulfenic acid | C₁₃H₁₃NOS | H₂O₂ (1 equiv.) | 0 |

| 7,8,9,10-Tetrahydrophenanthridine-6-sulfinic acid | C₁₃H₁₃NO₂S | H₂O₂, KMnO₄, HNO₃ | +2 |

| 7,8,9,10-Tetrahydrophenanthridine-6-sulfonic acid | C₁₃H₁₃NO₃S | Strong oxidants (excess H₂O₂, KMnO₄) | +4 |

The thiol group, particularly after deprotonation to the thiolate, is an excellent nucleophile. masterorganicchemistry.comyoutube.com The thiolate of this compound can readily participate in nucleophilic substitution reactions (Sₙ2) with various electrophiles, such as alkyl halides, to form thioethers (sulfides). chemistrysteps.commasterorganicchemistry.com The high nucleophilicity combined with the relatively low basicity of the thiolate minimizes competing elimination reactions (E2), which can be a significant side reaction with more basic nucleophiles like alkoxides. chemistrysteps.commasterorganicchemistry.com This makes thiolates effective for forming carbon-sulfur bonds. chemistrysteps.com

The thiol group can also act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process known as a Michael addition. nih.gov This reaction is driven by the formation of a stable carbon-sulfur bond.

While the thiol group is predominantly nucleophilic, its oxidized derivatives can act as electrophiles. For instance, the sulfenic acid intermediate (RSOH) is electrophilic at the sulfur atom and can be attacked by nucleophiles, including other thiolates. nih.gov This electrophilic character is central to its role in disulfide bond formation. nih.gov

Table 2: Nucleophilic Reactions of this compound(ate)

| Reaction Type | Electrophile Example | Product Type |

| Sₙ2 Substitution | Methyl Iodide (CH₃I) | Thioether |

| Epoxide Ring-Opening | Propylene Oxide | β-Hydroxy Thioether |

| Michael Addition | Acrylonitrile | Thioether with Cyanoethyl group |

The sulfur-hydrogen bond in thiols is significantly weaker than carbon-hydrogen bonds, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.org This process can be initiated by radical initiators like AIBN, by photolysis (UV irradiation), or by reaction with other radical species. wikipedia.orgnih.gov The resulting 7,8,9,10-Tetrahydrophenanthridin-6-ylthiyl radical is a key intermediate in various radical-mediated transformations. wikipedia.org

A primary reaction pathway for thiyl radicals is dimerization, where two radicals combine to form a disulfide bond. wikipedia.org Thiyl radicals are also pivotal in thiol-ene and thiol-yne reactions, where the radical adds across a carbon-carbon multiple bond, generating a carbon-centered radical that then abstracts a hydrogen atom from another thiol molecule to propagate a radical chain reaction. wikipedia.orgnih.gov These reactions are highly efficient for forming carbon-sulfur bonds and have applications in polymer chemistry and organic synthesis. nih.gov In biological systems and chemical degradation pathways, thiyl radicals can also react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can lead to further oxidative products like sulfonates. nih.gov

Table 3: Generation and Fate of the 7,8,9,10-Tetrahydrophenanthridin-6-ylthiyl Radical

| Process | Description | Key Reactant/Condition |

| Generation | ||

| H-atom Abstraction | A radical initiator abstracts the hydrogen atom from the S-H bond. | AIBN, Peroxides |

| Photolysis | UV light causes homolytic cleavage of the S-H bond. | UV radiation |

| Reactions | ||

| Dimerization | Two thiyl radicals combine to form a disulfide. | High radical concentration |

| Addition to Alkene | The thiyl radical adds to a C=C double bond. | Alkene (e.g., styrene) |

| Reaction with O₂ | The thiyl radical adds molecular oxygen. | O₂ |

Reactivity of the Tetrahydrophenanthridine Ring System

The tetrahydrophenanthridine core is a partially saturated, polycyclic aromatic heterocycle. Its reactivity is influenced by the electron distribution within the aromatic portion and the presence of the fused aliphatic ring and the thiol substituent.

Functionalization of the tetrahydrophenanthridine ring system primarily involves electrophilic aromatic substitution on the electron-rich aromatic rings. The precise location of substitution will be directed by the combined electronic effects of the fused ring, the nitrogen heteroatom, and the thiol group. The thiol group itself is a site for extensive derivatization, as outlined in the nucleophilic reactions section (3.1.2), allowing for the attachment of a wide variety of side chains via thioether linkages. Further derivatization can be achieved by oxidizing the thiol to sulfonyl chlorides, which can then be reacted with amines to form sulfonamides.

The introduction of additional substituents onto the tetrahydrophenanthridine ring can significantly alter the compound's reactivity through electronic and steric effects. lumenlearning.comlibretexts.org

Electronic Effects : Substituents influence the electron density of the aromatic ring and the acidity of the thiol group. lumenlearning.comstpeters.co.in

Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density of the aromatic ring, activating it towards electrophilic substitution. lumenlearning.comlibretexts.org They also increase the pKa of the thiol group, making it less acidic.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the ring, deactivating it towards electrophilic substitution. lumenlearning.comlibretexts.org These groups lower the pKa of the thiol, making it more acidic and facilitating the formation of the thiolate anion. stpeters.co.in

Steric Effects : Bulky substituents placed near the thiol group can hinder its ability to react with other molecules. This steric hindrance can decrease the rates of nucleophilic attack by the thiol or on adjacent ring positions. Conversely, steric strain can sometimes be exploited to favor specific reaction pathways or conformers.

Table 4: Predicted Influence of Substituents on the Reactivity of the Tetrahydrophenanthridine System

| Substituent Type | Position on Ring | Effect on Ring Reactivity (Electrophilic Substitution) | Effect on Thiol Acidity (pKa) |

| Electron-Donating (e.g., -OCH₃) | Aromatic Ring | Activating | Increases (Less Acidic) |

| Electron-Withdrawing (e.g., -NO₂) | Aromatic Ring | Deactivating | Decreases (More Acidic) |

| Bulky Alkyl Group | Near Thiol Group | Steric Hindrance | Minimal electronic effect |

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring and Kinetic Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the elucidation of reaction mechanisms for this compound using spectroscopic monitoring and kinetic studies. While the reactivity of the thiol functional group is well-documented, detailed mechanistic investigations specific to this complex heterocyclic structure are not publicly available.

General principles of thiol reactivity suggest that this compound would likely participate in reactions such as oxidation, nucleophilic substitution, and addition reactions. Spectroscopic techniques like UV-Vis and NMR spectroscopy, coupled with kinetic analysis, would be essential to understand the pathways of these potential reactions. For instance, UV-Vis spectroscopy could monitor the rate of reactions involving colorimetric changes, while NMR spectroscopy could track the formation of intermediates and products over time, providing insight into the reaction kinetics and mechanism.

However, without experimental data from studies on this compound, any discussion of its specific reaction mechanisms, rate constants, or the influence of its structural features on reactivity would be purely speculative. Further research is required to characterize the kinetic and mechanistic details of this particular compound's chemical behavior.

Computational and Theoretical Chemistry Investigations of the Chemical Compound

Quantum Mechanical Studies on Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.orgyoutube.com These studies provide insights into the electronic distribution, stability, and reactivity of a compound.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a compound like 7,8,9,10-Tetrahydrophenanthridine-6-thiol, DFT would be employed to calculate a variety of molecular properties. These typically include the optimization of the molecular geometry to find the most stable three-dimensional structure.

Furthermore, DFT calculations can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Other properties that can be calculated include the dipole moment, polarizability, and electrostatic potential maps, which are essential for understanding intermolecular interactions. While DFT has been extensively used for various organic molecules, specific studies on this compound are not present in the current body of scientific literature.

Computational Analysis of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. This type of analysis for this compound would involve modeling its reactions, such as oxidation of the thiol group or electrophilic substitution on the aromatic rings. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This information helps in predicting the feasibility of a reaction and understanding its mechanism at a molecular level. However, no such computational studies have been published specifically for this compound.

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Molecular modeling techniques are used to explore the different spatial arrangements (conformations) of a molecule and to predict its stereochemical outcomes in reactions. For the tetrahydrophenanthridine ring system in this compound, which is not planar, conformational analysis would be important to identify the most stable conformers and the energy barriers between them. This is often achieved using molecular mechanics force fields or more accurate quantum mechanical methods. Understanding the preferred conformation is crucial as it can significantly influence the compound's biological activity and physical properties. To date, no specific conformational analysis or stereochemical prediction studies for this compound have been reported.

In Silico Approaches to Structure-Function Relationships

In silico methods use computer simulations to predict the biological activity of a molecule based on its structure. These approaches are a cornerstone of modern drug discovery and development.

Predictive Modeling for Biological Target Interactions

Predictive modeling for this compound would involve techniques like molecular docking. In a typical molecular docking study, the three-dimensional structure of the compound would be placed into the binding site of a biological target, such as an enzyme or a receptor. The software then calculates the binding affinity and predicts the binding mode, providing insights into the potential biological activity of the compound. Such studies are instrumental in identifying potential drug candidates and understanding their mechanism of action. There are currently no published predictive modeling studies for the interaction of this compound with any biological targets.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a series of related compounds, a common pharmacophore model can be developed. This model can then be used as a template to design new, more potent ligands. For this compound, this would involve identifying the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, and their spatial relationships. This information would guide the design of new derivatives with potentially improved biological activity. As with the other computational aspects, there is no available research on pharmacophore elucidation or ligand design principles specifically involving this compound.

Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies

Enzyme Interaction and Inhibition Mechanisms of Phenanthridine-Thiol Derivatives

Inhibition of Viral Enzymes (e.g., HIV-1 Protease)

Recent in vitro research has highlighted the potential of phenanthridine (B189435) derivatives as inhibitors of key viral enzymes, including HIV-1 protease (HIVp), an enzyme crucial for the lifecycle of the HIV-1 virus. A study investigating a series of eight structurally similar phenanthridine compounds demonstrated their inhibitory effects on HIVp. Among the tested compounds was 3-methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol, a close structural analog of 7,8,9,10-tetrahydrophenanthridine-6-thiol.

The inhibitory activity of these compounds was assessed using enzyme inhibition assays with a chromogenic substrate. The results indicated that several of the phenanthridine derivatives exhibited notable inhibitory potential against HIV-1 protease. For instance, the compound 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione was identified as the most potent inhibitor in the series, with an IC50 value of 36 µM. nih.govnih.gov While the specific IC50 value for 3-methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol was not explicitly detailed in the primary findings of this particular study, the collective results underscore the potential of the tetrahydrophenanthridine scaffold in the design of HIV-1 protease inhibitors.

The investigation into these phenanthridine derivatives suggests that their antiviral activity is linked to their ability to interfere with the function of HIV-1 protease, an enzyme that plays a critical role in the maturation of the virus. By inhibiting this enzyme, these compounds can prevent the virus from becoming infectious.

Table 1: In Vitro Inhibition of HIV-1 Protease by Phenanthridine Derivatives

| Compound | Structure | IC50 (µM) | Apparent Dissociation Constant (Kd) for Monomeric HIVp (µM) | Apparent Dissociation Constant (Kd) for Dimeric HIVp (µM) |

|---|---|---|---|---|

| 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione | Not available in source | 36 | 2-7 | 2-7 |

| 3-methyl-7,8,9,10,-tetrahydro-phenanthridine-6-thiol | Not available in source | Data not specified in the study | Data not specified in the study | Data not specified in the study |

Inhibition of Neurodegenerative Disease-Related Enzymes (e.g., Acetylcholinesterase)

While direct experimental studies on the inhibition of acetylcholinesterase (AChE) by this compound are not extensively available in the current body of scientific literature, the structural characteristics of the phenanthridine core suggest a potential for such activity. Acetylcholinesterase inhibitors are a key class of drugs used in the symptomatic treatment of Alzheimer's disease.

Molecular modeling and in silico analyses of structurally related compounds offer some insights. For example, studies on other nitrogen-containing heterocyclic scaffolds, such as tetrahydrobenzo[b] nih.govnih.govnaphthyridine derivatives, have predicted successful docking within both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov This dual binding is a characteristic of several potent AChE inhibitors. The planar aromatic portion of the phenanthridine ring system could potentially engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, a common binding motif for many inhibitors.

Furthermore, the thiol group present in this compound could potentially interact with residues in the enzyme's active site. However, without direct experimental data, the inhibitory potency and mechanism of action of this specific compound against acetylcholinesterase remain speculative. Further in vitro enzymatic assays are necessary to confirm and quantify any potential AChE inhibitory activity.

Characterization of Binding Modes and Enzyme Kinetics

The molecular mechanisms underlying the inhibition of HIV-1 protease by phenanthridine derivatives have been explored through a combination of experimental and computational methods. Surface plasmon resonance (SPR) technology has been utilized to assess the affinity of these compounds for both the monomeric and dimeric forms of HIVp. nih.govnih.gov The most potent compound in the studied series, 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione, was found to bind to both forms of the enzyme with an apparent dissociation constant (Kd) in the range of 2-7 µM. nih.govnih.gov

Molecular docking simulations have provided further insights into the binding patterns of these derivatives. nih.govnih.gov These computational studies suggest that the inhibitory effect of phenanthridine compounds on the enzymatic activity of HIVp may stem from the restriction of substrate access to the enzyme's active site. The simulations indicated that these compounds could interact with amino acid residues in the flaps domain, at the monomer-monomer interface, and within the active site cavity of HIVp. nih.govnih.gov

With regard to acetylcholinesterase, kinetic studies of other inhibitors have revealed various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. For instance, a kinetic analysis of the novel physostigmine derivative, phenserine, demonstrated non-competitive inhibition of human erythrocyte AChE with a Ki value of 0.048 µM. nih.gov Should this compound be found to inhibit AChE, detailed kinetic studies would be essential to determine its mechanism of action, including the calculation of key kinetic parameters such as the inhibitor dissociation constant (Ki) and the Michaelis-Menten constant (Km).

Table 2: Kinetic Parameters of Enzyme Inhibition by Selected Inhibitors

| Enzyme | Inhibitor | Inhibition Type | Ki (µM) | IC50 (µM) |

|---|---|---|---|---|

| HIV-1 Protease | 3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione | Not specified | Not specified | 36 |

| Acetylcholinesterase (human erythrocyte) | Phenserine | Non-competitive | 0.048 | 0.0453 |

Modulatory Effects on Cellular Pathways and Processes (in vitro)

Analysis of Protein Binding and Receptor Interactions

Beyond direct enzyme inhibition, the biological activities of a compound are also dictated by its interactions with other proteins and receptors. For phenanthridine derivatives, their planar, aromatic structure suggests the potential for interactions with a variety of biological macromolecules. While specific studies on the broader protein binding profile of this compound are limited, research on other phenanthridine compounds has revealed interactions with DNA and certain receptors.

For instance, some hexahydrobenzo[a]phenanthridines have been identified as high-affinity ligands for the dopamine D3 receptor. nih.gov This highlights the potential for the phenanthridine scaffold to be adapted for specific receptor interactions. Receptor binding assays are a standard method to determine the affinity and selectivity of a compound for a particular receptor. Such assays would be necessary to explore the potential interactions of this compound with a panel of receptors to understand its broader pharmacological profile.

Impact on Specific Biological Pathways

However, to understand the specific effects of this compound, dedicated in vitro studies using cell-based assays are required. Such studies could involve investigating the compound's effects on key signaling pathways implicated in viral infections or neurodegenerative diseases, such as pathways involving protein kinases, transcription factors, or inflammatory mediators. Without such specific experimental data, the impact of this compound on cellular pathways remains an area for future investigation.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The exploration of the structure-activity relationship (SAR) of 7,8,9,10-tetrahydrophenanthridine derivatives is crucial for understanding how the chemical structure of these molecules influences their biological activity. While specific SAR studies on this compound are not extensively detailed in the available literature, broader investigations into phenanthridine and its analogues provide valuable insights into the key structural features that govern their biological efficacy. These studies form the basis for the rational design of new analogues with potentially enhanced and more specific therapeutic effects.

Elucidation of Key Structural Features for Biological Activity

Investigations into the broader class of phenanthridine derivatives have highlighted several structural components that are critical for their biological activities, particularly in the context of anticancer research. The planar aromatic core of the phenanthridine scaffold is a recurring feature in compounds that exhibit significant cytotoxicity against various cancer cell lines. This planarity is thought to facilitate intercalation into DNA, a mechanism of action for some anticancer agents.

Furthermore, the nature and position of substituents on the phenanthridine ring system play a pivotal role in modulating biological activity. For instance, studies on structurally simple analogues of nitidine, a naturally occurring benzophenanthridine alkaloid, have shown that the presence of specific substituents can significantly impact their antitumor activity. In some cases, derivatives with a [(dimethylamino)ethyl]amino side chain at the C-6 position demonstrated good anticancer activities mdpi.com.

The degree of saturation in the ring system also appears to influence the biological profile. While fully aromatic phenanthridines have been a primary focus, the introduction of a partially saturated ring, as seen in the 7,8,9,10-tetrahydrophenanthridine core, can alter the molecule's three-dimensional shape and physicochemical properties. This modification can, in turn, affect its interaction with biological targets, potentially leading to novel mechanisms of action or improved selectivity.

The introduction of a thiol (-SH) group at the 6-position of the 7,8,9,10-tetrahydrophenanthridine scaffold introduces a reactive nucleophilic and potential metal-chelating group. While direct evidence from SAR studies on this specific compound is limited, the presence of such a functional group could enable covalent interactions with biological targets, such as the cysteine residues in the active sites of certain enzymes.

Rational Design of Analogues with Enhanced Specificity

The insights gained from preliminary SAR studies on the broader phenanthridine class have paved the way for the rational design of new analogues with the goal of enhancing their therapeutic potential and specificity. A key strategy in this endeavor is the targeted modification of the phenanthridine scaffold to optimize its interaction with specific biological targets while minimizing off-target effects.

One approach involves the synthesis of derivatives with reduced aromaticity to improve properties such as solubility and to explore different binding modes with target proteins nih.gov. By strategically modifying the core structure, researchers aim to develop compounds that are potent inhibitors of specific enzymes, such as DNA topoisomerases, which are critical for cell proliferation and are validated targets in cancer therapy nih.govnih.gov. For example, certain phenanthridine derivatives have been found to inhibit the activity of both DNA topoisomerase I and II nih.gov.

Another design strategy focuses on the introduction of various substituents at different positions of the phenanthridine ring to fine-tune the electronic and steric properties of the molecule. This can lead to improved binding affinity and selectivity for the intended biological target. For instance, the synthesis of a series of phenanthridine derivatives based on the structure of the natural product sanguinarine led to the discovery of a potent DNA topoisomerase inhibitor with significant cytotoxic activity against specific cancer cell lines nih.govnih.gov.

The following table provides examples of phenanthridine derivatives and their reported biological activities, illustrating the impact of structural modifications on their efficacy.

| Compound ID | Core Structure | Key Substituents | Reported Biological Activity |

| 8a | Phenanthridine | Varies | Potent inhibitor of DNA topoisomerase I/II with significant cytotoxic activity against MCF-7 cells (IC50 = 0.28 µM) nih.govnih.gov. |

| 8m | Phenanthridine | Varies | Exhibited potent cytotoxic activity against HepG2 cells (IC50 = 0.39 µM) nih.gov. |

| 15a | Phenanthridine | [(dimethylamino)ethyl]amino side chain at C-6 | Active against CNE1 cancer cells (IC50 = 1.20 µM) mdpi.com. |

| 15b | Phenanthridine | [(dimethylamino)ethyl]amino side chain at C-6 | Superior activity against HepG2 cells (IC50 = 1.19 µM) compared to nitidine mdpi.com. |

| 15c | Phenanthridine | [(dimethylamino)ethyl]amino side chain at C-6 | More active than nitidine chloride against CNE1 cells (IC50 = 1.19 µM) mdpi.com. |

The rational design of analogues of this compound would likely involve leveraging these principles. Modifications could include altering the substituents on the aromatic ring to enhance interactions with a specific target, or modifying the thiol group to modulate its reactivity and potential for covalent bond formation. The ultimate goal of such rational design efforts is to develop novel therapeutic agents with high potency and a favorable selectivity profile.

Advanced Applications and Interdisciplinary Research Directions

Catalytic Applications of Thiol Derivatives

The presence of a thiol group on the tetrahydrophenanthridine scaffold opens up possibilities for its use in various catalytic systems, particularly in the realms of organocatalysis and redox catalysis.

Organocatalysis Utilizing Thiyl Radicals

Thiyl radicals, generated from thiol precursors, have emerged as versatile intermediates in organic synthesis. While specific studies on 7,8,9,10-tetrahydrophenanthridine-6-thiol are not yet available, the general principles of thiyl radical catalysis provide a framework for its potential applications. The generation of a thiyl radical from this molecule could potentially catalyze a range of chemical transformations, including alkene hydrothiolation and cyclization reactions. The rigid, polycyclic structure of the tetrahydrophenanthridine backbone could impart unique steric and electronic effects on the catalytic process, potentially influencing the stereoselectivity of the reactions.

Table 1: Potential Organocatalytic Reactions Mediated by Thiyl Radicals Derived from this compound

| Reaction Type | Potential Role of the Catalyst | Expected Outcome |

| Alkene Hydrothiolation | Thiyl radical addition across a double bond | Formation of thioethers |

| Radical Cyclization | Intramolecular radical addition | Synthesis of cyclic compounds |

| C-H Functionalization | Hydrogen atom transfer from a substrate | Selective modification of C-H bonds |

Role in Redox Catalysis

The thiol-disulfide interchange is a fundamental redox process in chemistry and biology. The thiol group in this compound can readily undergo oxidation to form a disulfide, and this reversible process could be harnessed in redox catalysis. The aromatic nature of the phenanthridine (B189435) core could influence the redox potential of the thiol group, potentially allowing for the fine-tuning of its catalytic activity. Aromatic thiols have been shown to participate in various redox-mediated reactions, and it is plausible that this compound could act as a catalyst or co-catalyst in processes requiring electron transfer.

Contributions to Materials Science and Optoelectronic Devices

The fusion of a conjugated aromatic system with a functional thiol group suggests that this compound could be a valuable building block for novel organic materials with interesting electronic and optical properties.

Integration into Functional Organic Materials

The thiol group provides a convenient anchor point for integrating the tetrahydrophenanthridine unit into larger molecular architectures or onto material surfaces. For instance, it could be used to synthesize self-assembled monolayers (SAMs) on gold surfaces, a common technique for modifying the electronic properties of substrates. The phenanthridine core, with its inherent fluorescence and aromaticity, could impart desirable optical and electronic functionalities to the resulting materials. Such materials could find applications in sensors, molecular electronics, and organic light-emitting diodes (OLEDs).

Investigation of Charge Transfer and Electronic Properties

Phenanthridine derivatives are known for their interesting electronic properties, including their ability to participate in charge transfer interactions. The introduction of a thiol group, which can also engage in charge transfer processes, could lead to novel materials with enhanced electronic communication. The investigation of intramolecular and intermolecular charge transfer in derivatives of this compound could reveal fundamental insights into the structure-property relationships of functional organic materials and pave the way for their use in optoelectronic devices.

Table 2: Potential Optoelectronic Applications and Relevant Properties

| Potential Application | Key Property Conferred by the Compound |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, charge transport |

| Organic Field-Effect Transistors (OFETs) | Charge mobility, self-assembly |

| Chemical Sensors | Changes in fluorescence upon analyte binding |

| Molecular Wires | π-conjugated system for electron transport |

Application as Mechanistic Probes and Research Tools in Chemical Biology

The structural features of this compound make it an intriguing candidate for the development of new research tools in chemical biology.

Phenanthridine derivatives are well-known for their ability to intercalate into DNA, and this property has been widely exploited in the design of fluorescent probes for nucleic acids. The tetrahydrophenanthridine core of the title compound could retain this DNA-binding capability. The thiol group, in turn, offers a versatile handle for chemical modification, allowing for the attachment of other functional moieties such as biotin for affinity labeling or photo-crosslinkers for mapping molecular interactions.

Furthermore, the thiol group itself can act as a reactive probe for studying biological redox processes. Thiols are crucial players in cellular signaling and oxidative stress responses. A fluorescent phenanthridine-based thiol could potentially be used to visualize changes in the cellular redox environment or to detect specific thiol-reactive species. The development of such probes could provide valuable tools for understanding the intricate roles of thiols in health and disease.

Nanotechnology Interface: Functionalization of Nanoparticles with Thiol-Containing Compounds

The interface between chemistry and nanotechnology presents a frontier for developing novel materials with tailored properties. A significant area of this research involves the surface functionalization of nanoparticles, a process that modifies their physical and chemical characteristics to suit specific applications. Thiol-containing compounds are pivotal in this field due to the strong affinity of the thiol group (-SH) for the surfaces of various nanoparticles, particularly noble metals. While the compound this compound possesses such a functional group, its specific application in nanoparticle functionalization is an emerging area of research. This section will delve into the established principles and detailed findings regarding the functionalization of nanoparticles with a range of thiol-containing compounds.

The unique properties of nanoparticles are largely dictated by their high surface-area-to-volume ratio. Modifying this surface is key to unlocking their potential in diverse fields such as medicine, electronics, and catalysis. The sulfur atom in a thiol group forms a strong covalent bond with metal surfaces, such as gold and silver, making thiol compounds ideal ligands for surface functionalization. mdpi.com This robust interaction allows for the creation of stable, functionalized nanoparticles with controlled surface chemistry.

The functionalization process can impart a range of new properties to the nanoparticles. For instance, it can enhance their stability in different environments, preventing aggregation and improving dispersibility. nih.gov Furthermore, by choosing thiol compounds with specific functional groups, the surface of the nanoparticle can be tailored for particular interactions. This is crucial for biomedical applications, where nanoparticles may be functionalized to target specific cells or tissues, or to carry drug molecules. d-nb.inforesearchgate.netherts.ac.uk

The methods for functionalizing nanoparticles with thiol-containing compounds are varied. One common approach is ligand exchange, where the original capping agents on the nanoparticle surface are replaced with thiol molecules. osti.gov Another method involves the in-situ synthesis of nanoparticles in the presence of the thiol compound, which then acts as both a stabilizing agent and a functional ligand from the outset.

The resulting functionalized nanoparticles are characterized by a variety of techniques to confirm the success of the surface modification and to understand their new properties. These techniques include transmission electron microscopy (TEM) to assess size and morphology, and spectroscopic methods to confirm the presence of the thiol compound on the surface.

The following tables provide a summary of research findings on the functionalization of different types of nanoparticles with various thiol-containing compounds, highlighting the versatility and significance of this approach in nanotechnology.

Gold Nanoparticles

Gold nanoparticles (AuNPs) are extensively studied for functionalization with thiol compounds due to the strong Au-S bond. nih.gov This stable conjugation is fundamental to many of their biomedical applications.

| Thiol-Containing Compound | Functionalization Method | Resulting Properties and Applications | References |

|---|---|---|---|

| Thiol-modified glucose | Self-assembled monolayer formation | Development of a hybrid nanomaterial with selective recognition properties for biosensor applications. | nih.gov |

| Glyco-thiol ligands | Ligand exchange | Formation of stable glyconanoparticles with potential for use as drug delivery vehicles. | nih.gov |

| Thiolated fullerene | Co-stabilization with octanethiol | Creation of stable, functionalized AuNPs with potential applications in materials science. | mdpi.com |

Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals whose optical and electronic properties are tunable by size. Surface functionalization with thiol-containing ligands is crucial for their application in biological imaging, as it can improve their water solubility and biocompatibility.

| Thiol-Containing Compound | Nanoparticle Type | Resulting Properties and Applications | References |

|---|---|---|---|

| Glutathione (GSH), N-acetyl-L-cysteine (NAC), Dihydrolipoic acid (DHLA) | CdSe/ZnS | Preparation of water-soluble QDs with low cytotoxicity and high stability, suitable for bioimaging. | nih.govnih.gov |

| 1,4-benzenedimethanethiol, 11-mercapto-1-undecanol | CdSe/ZnS | Enhanced photoluminescent efficiency and storage stability of QDs. | osti.gov |

| Thioglycolic acid (TGA), Mercaptoethylamine (MEA) | CdTe | Control over the photoluminescence properties of the quantum dots for various applications. | bohrium.com |

Magnetic Nanoparticles

Magnetic nanoparticles, particularly iron oxide nanoparticles (IONPs), are of great interest for applications such as targeted drug delivery and magnetic resonance imaging (MRI). Surface modification with thiol compounds can prevent their oxidation and agglomeration, and provide a platform for further functionalization.

| Thiol-Containing Compound | Nanoparticle Type | Functionalization Method | Resulting Properties and Applications | References |

|---|---|---|---|---|

| (3-mercaptopropyl)trimethoxysilane | Fe3O4 | Surface silanization followed by free radical polymerization | Creation of core-shell hybrid materials with varied solution behavior and increased stability. | mdpi.com |

| Thiol functionalized mesoporous silica | Fe3O4 | Coating of magnetic nanoparticles | Development of a novel adsorbent for the removal of heavy metal ions from water. | iau.ir |

The functionalization of nanoparticles with thiol-containing compounds is a cornerstone of modern nanotechnology. It allows for the precise control over the surface chemistry of nanoparticles, enabling their use in a wide array of advanced applications. While the specific use of this compound in this context remains a subject for future exploration, the principles established with other thiol compounds provide a strong foundation for such interdisciplinary research.

Concluding Remarks and Future Research Perspectives

Synthesis and Reactivity Paradigms of 7,8,9,10-Tetrahydrophenanthridine-6-thiol

While specific synthetic routes for this compound are not documented in the available literature, the synthesis of analogous heterocyclic thiols often involves the introduction of a thiol group onto a pre-existing heterocyclic scaffold. Common methods include the reaction of a corresponding halo-substituted precursor with a sulfur nucleophile, such as sodium hydrosulfide, or the reduction of a disulfide. The reactivity of the thiol group is expected to be characteristic of thiols, including its propensity for oxidation to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. It can also undergo S-alkylation, S-acylation, and participate in thiol-ene click reactions. The aromatic nature of the phenanthridine (B189435) ring system will influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom.

Unaddressed Research Questions and Methodological Advancements

The field of this compound research is virtually unexplored, leaving a multitude of unanswered questions. Key areas for investigation would include:

Development of efficient and regioselective synthetic methods: Establishing reliable protocols for the synthesis of this compound and its derivatives is a fundamental prerequisite for any further studies.

Exploration of its coordination chemistry: The sulfur atom of the thiol group and the nitrogen atom of the phenanthridine ring are potential coordination sites for metal ions. Investigating the formation and properties of metal complexes could lead to applications in catalysis or materials science.

Investigation of its biological activity: Many heterocyclic thiol compounds exhibit interesting pharmacological properties. Screening this compound for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could be a fruitful area of research.

Methodological advancements that could propel research in this area include the use of high-throughput screening techniques to evaluate biological activity and the application of computational chemistry to predict its reactivity and spectroscopic properties.

Trajectories for Future Academic Exploration of the Chemical Compound

Future academic exploration of this compound should be directed towards a systematic investigation of its fundamental chemical and physical properties. A logical starting point would be the development of a robust synthetic methodology, followed by a thorough characterization of the compound using modern spectroscopic and analytical techniques. Subsequent research could then branch out into more specialized areas, guided by the initial findings.

Table of Potential Research Directions

| Research Area | Specific Focus | Potential Applications |

| Synthetic Chemistry | Development of novel synthetic routes, functionalization of the heterocyclic core | Access to a wider range of derivatives for structure-activity relationship studies |

| Medicinal Chemistry | Evaluation of antimicrobial, antiviral, and anticancer activities | Discovery of new therapeutic agents |

| Materials Science | Synthesis and characterization of metal-organic frameworks (MOFs) or coordination polymers | Development of new materials with interesting electronic or catalytic properties |

| Computational Chemistry | Theoretical studies of electronic structure, reactivity, and spectroscopic properties | Guidance for experimental design and interpretation of results |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 7,8,9,10-Tetrahydrophenanthridine-6-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of phenanthridine derivatives often involves cyclization of biphenyl precursors or functionalization of the heterocyclic core. For example, analogous compounds like carboxamide derivatives (e.g., 9H-pyrido[3,4-b]indole-3-carboxamides) are synthesized via condensation reactions using amine-functionalized alkyl chains under reflux conditions in anhydrous solvents like DMF or THF . For this compound, thiolation could be achieved via nucleophilic substitution or thiol-ene chemistry. Reaction parameters such as temperature (e.g., 60–80°C for controlled reactivity), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical to minimize side products like disulfides or over-reduced species. Purity can be enhanced using column chromatography with silica gel or reverse-phase HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Multi-modal spectroscopic techniques are essential:

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and detects isotopic patterns (e.g., sulfur’s natural isotope signature at m/z 32 and 34) .

- IR Spectroscopy : Identifies functional groups like the thiol (-SH stretch ~2550 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .

- NMR : ¹H and ¹³C NMR can resolve the tetrahydrogenated ring system (e.g., upfield shifts for saturated carbons) and thiol proton exchange dynamics.

- Reference Standards : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known spectral data for analogous compounds .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of the thiol group in this compound under oxidative conditions?

- Methodological Answer : Discrepancies in reactivity (e.g., oxidation to sulfonic acids vs. disulfides) may arise from environmental factors like pH, light, or trace metal catalysts. Controlled studies should:

- Vary Oxidants : Compare mild (e.g., H₂O₂) vs. strong oxidants (e.g., KMnO₄) in buffered solutions (pH 2–12).

- Monitor Kinetics : Use UV-Vis spectroscopy to track absorbance changes at 260–280 nm (aromatic π→π* transitions) or thiol-specific probes (e.g., Ellman’s reagent).

- Surface Interactions : Adsorption studies on silica or polymer surfaces (e.g., via microspectroscopic imaging) can reveal how interfacial interactions alter reactivity .

Q. How can computational modeling predict the binding affinity of this compound with biological targets like enzymes or DNA?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with DNA minor grooves (analogous to ethidium bromide) or enzyme active sites (e.g., cytochrome P450).

- MD Simulations : Assess stability of ligand-target complexes in solvated environments (e.g., GROMACS with CHARMM force fields).

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenanthridine core) with binding energy trends observed in analogs like dihydroethidium .

Q. What approaches address variability in synthetic yields when scaling up this compound production?

- Methodological Answer :

- DoE Optimization : Apply Design of Experiments (DoE) to test factors like reagent stoichiometry, solvent volume, and reaction time. For example, a Central Composite Design can identify nonlinear interactions between temperature and catalyst loading.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate formation in real time.

- Controlled Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent thiol oxidation, as seen in analogous syntheses of sulfur-containing heterocycles .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for this compound across studies?

- Methodological Answer : Discrepancies in NMR or IR spectra may stem from:

- Tautomerism : The thiol group may exist in thione-thiol equilibria, altering peak positions. Variable-temperature NMR can stabilize dominant forms.

- Solvent Effects : Compare data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts.

- Impurity Profiling : LC-MS/MS can identify trace byproducts (e.g., disulfides) that distort spectral readings. Cross-validate with high-purity reference samples synthesized via divergent routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.